molecular formula C6H12ClNO4 B6170493 (2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride CAS No. 2742623-85-2

(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride

Cat. No. B6170493
CAS RN: 2742623-85-2
M. Wt: 197.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride, commonly known as ampicillin, is a semi-synthetic antibiotic derived from the natural penicillin family. It is used to treat a variety of bacterial infections, including upper and lower respiratory tract infections, urinary tract infections, and skin and soft tissue infections. Ampicillin is also used in research laboratories as a reagent in biochemical and physiological experiments.

Scientific Research Applications

Ampicillin is widely used in scientific research applications, particularly in biochemistry and physiology. It is used as a reagent in various biochemical and physiological experiments, such as enzyme inhibition assays, protein purification, DNA sequencing, and the study of cell metabolism. Ampicillin is also used in the study of gene expression, as it can be used to induce the expression of certain genes in bacteria.

Mechanism of Action

Ampicillin works by inhibiting the synthesis of bacterial cell walls. It does this by binding to the active site of the bacterial enzyme, transpeptidase, which is responsible for the cross-linking of peptidoglycan molecules. This binding prevents the enzyme from catalyzing the formation of the cross-links, which are essential for the formation of the bacterial cell wall. As a result, the bacterial cell wall is weakened and the bacteria is unable to survive.
Biochemical and Physiological Effects
Ampicillin has several biochemical and physiological effects. It inhibits the growth of a wide variety of Gram-positive and Gram-negative bacteria. It also has anti-inflammatory and immunomodulatory effects, and can be used to treat diseases caused by bacterial infections, such as pneumonia, meningitis, and urinary tract infections. Ampicillin can also be used to treat certain fungal infections, such as Candida albicans.

Advantages and Limitations for Lab Experiments

Ampicillin has many advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is very stable in solution. It is also non-toxic and can be used in a wide variety of experiments. However, it is important to note that ampicillin is not effective against all types of bacteria, and it is not effective against certain fungal infections. Additionally, it is important to consider the potential for bacterial resistance when using ampicillin in experiments.

Future Directions

Ampicillin has many potential future directions. It can be used to develop new antibiotics that are more effective against certain types of bacteria, or to develop new treatments for bacterial infections. It can also be used to develop new methods for controlling and preventing bacterial infections, such as vaccines or immunotherapies. Additionally, ampicillin can be used to develop new diagnostic tests for bacterial infections, as well as new ways to detect and monitor the presence of bacteria in the body. Finally, ampicillin can be used to develop new methods for detecting and treating antibiotic resistance.

Synthesis Methods

Ampicillin is synthesized through a process known as semi-synthetic penicillin biosynthesis. This process begins with the conversion of 6-aminopenicillanic acid (6-APA) to ampicillin. The 6-APA is then reacted with an acylating agent, such as ethyl chloroformate or propionyl chloride, to form a thioester intermediate. This intermediate is then hydrolyzed to form the ampicillin. The reaction is catalyzed by an enzyme, such as penicillin amidase or penicillin acylase, and the resulting product is ampicillin.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride involves the protection of the carboxylic acid group, followed by the coupling of the protected acid with N-Boc-L-alanine. The Boc group is then removed, and the resulting amine is coupled with 2-chloro-1-propanol to form the final product.", "Starting Materials": [ "2-chloro-1-propanol", "N-Boc-L-alanine", "2-(trimethylsilyl)ethanol", "DCC", "DMAP", "Hydrochloric acid", "Diethyl ether", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Protection of carboxylic acid group using 2-(trimethylsilyl)ethanol, DCC, and DMAP", "Coupling of protected acid with N-Boc-L-alanine using DCC and DMAP", "Removal of Boc group using hydrochloric acid in methanol", "Coupling of resulting amine with 2-chloro-1-propanol using DCC and DMAP", "Quenching of reaction with sodium bicarbonate", "Extraction of product with diethyl ether", "Drying and concentration of product", "Formation of hydrochloride salt using hydrochloric acid in methanol" ] }

CAS RN

2742623-85-2

Product Name

(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride

Molecular Formula

C6H12ClNO4

Molecular Weight

197.6

Purity

95

Origin of Product

United States

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